molecular formula C4H6N2O B164545 Isoxazol-3-ylmethanamine CAS No. 131052-58-9

Isoxazol-3-ylmethanamine

Cat. No.: B164545
CAS No.: 131052-58-9
M. Wt: 98.1 g/mol
InChI Key: NRYCMMCUURADTR-UHFFFAOYSA-N
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Description

Isoxazol-3-ylmethanamine is a compound with the linear formula C4H6N2O . It has a molecular weight of 98.1 and is typically found in a liquid form .


Synthesis Analysis

The synthesis of isoxazoles, including this compound, often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H6N2O.ClH/c5-3-4-1-2-7-6-4;/h1-2H,3,5H2;1H .


Chemical Reactions Analysis

Isoxazoles, including this compound, are often synthesized through the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Physical and Chemical Properties Analysis

This compound is typically found in a liquid form . It should be stored in a dark place, in an inert atmosphere, and under -20C .

Scientific Research Applications

Isoxazole Derivatives in Medicinal and Agricultural Applications

Isoxazole derivatives, including Isoxazol-3-ylmethanamine, have diverse applications in medicine, agriculture, and industry. Their medicinal applications extend to acting as fluorescent probes for studying lipids, muscle relaxants, and treatments for various conditions like hypercholesteremia and hyperlipidemia. In agriculture, they serve in roles like organic electrolytes for batteries and as synthetic intermediates in various processes. The synthesis of these compounds typically involves the 1,3-dipolar cycloaddition of nitrile oxides to alkynes (Fascio, Montesano, & D'Accorso, 2000).

Chemotherapeutic Applications

Isoxazole derivatives have shown promise as chemotherapeutic agents. For instance, certain synthesized isoxazole derivatives displayed significant antiproliferative properties in cancer cell lines. One such compound demonstrated considerable inhibition of breast adenocarcinoma cells, inducing apoptosis and downregulation of estrogen receptors in mammary tumors in animal models, suggesting potential applications in breast cancer treatment (Ananda, Kumar, Hegde, & Rangappa, 2016).

Antimicrobial and Analgesic Activities

Further research on isoxazole derivatives has focused on enhancing their biological activities. Novel substituted isoxazole derivatives were synthesized and screened for anti-microbial and analgesic activities. These studies confirm the significance of isoxazole cores in biologically active molecules and their potential as leads in developing new therapeutic agents (Sudheendra & Moid, 2012).

Isoxazole as a Scaffold for Therapeutic Agents

Isoxazole rings, due to their low cytotoxicity and variable biological activities, are popular scaffolds for developing new therapeutic agents. They have been linked with antimicrobial, antiviral, anticancer, anti-inflammatory, immunomodulatory, anticonvulsant, and anti-diabetic properties. This versatility in biological activity makes them an attractive option for drug design (Sysak & Obmińska-Mrukowicz, 2017).

Immune Functions Regulation

Isoxazole derivatives have also been reported to possess immunoregulatory properties. They have been categorized as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds. Tested in various models, these compounds have shown activities comparable or superior to reference drugs, with low toxicity and effectiveness at low doses (Zimecki, Bąchor, & Mączyński, 2018).

Novel Synthetic Methods

Recent advancements in synthetic methods for isoxazoles have been significant. A method for synthesizing isoxazoles from ynones using trimethylsilyl azide as an amino surrogate, without the need for any catalyst or unusual conditions, has been demonstrated. This method has outstanding functional group compatibility, highlighting the evolving synthesis techniques for isoxazoles (Kumar, Kumar, & Reddy, 2016).

Future Perspectives in Medicinal Chemistry

Isoxazole compounds, due to their wide spectrum of biological targets and broad activities, continue to be integrated into drug design, offering improved physical-chemical properties. Their unique profiles make them a popular moiety for designing compounds to treat multiple diseases, including cancer, microbial infections, and inflammation (Zhu, Mo, Lin, Chen, & Sun, 2018).

Safety and Hazards

Isoxazol-3-ylmethanamine is classified as a dangerous substance. It has the hazard statement H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 .

Future Directions

Isoxazoles, including Isoxazol-3-ylmethanamine, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Properties

IUPAC Name

1,2-oxazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c5-3-4-1-2-7-6-4/h1-2H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYCMMCUURADTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131052-58-9
Record name 1,2-oxazol-3-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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